molecular formula C18H16N4O4S B3018426 Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate CAS No. 899967-70-5

Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B3018426
CAS No.: 899967-70-5
M. Wt: 384.41
InChI Key: CMTLVNWNWWMHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic derivative featuring a 1,3,4-oxadiazole core substituted with a pyridin-3-yl group at position 3. This core is linked via a thioether (-S-) bridge to an acetamido-benzoate ester moiety. The benzoate ester is positioned at the ortho (2-) position of the aromatic ring.

The synthesis of this compound involves multi-step procedures, including S-alkylation, hydrazide formation, and condensation reactions, as seen in analogous compounds . Characterization typically employs techniques like FT-IR, NMR, and elemental analysis .

Properties

IUPAC Name

ethyl 2-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-2-25-17(24)13-7-3-4-8-14(13)20-15(23)11-27-18-22-21-16(26-18)12-6-5-9-19-10-12/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTLVNWNWWMHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C18H16N4O4S
  • Molar Mass : 384.41 g/mol
  • CAS Number : 899967-70-5

Biological Activity Overview

The compound has been investigated for various biological activities, primarily focusing on its anti-tubercular and anticancer properties.

Anti-Tubercular Activity

Recent studies have highlighted the potential of derivatives related to oxadiazoles in combating tuberculosis. For instance, compounds similar to this compound have shown promising results against Mycobacterium tuberculosis.

  • In vitro Studies :
    • A series of oxadiazole derivatives were synthesized and tested for their anti-tubercular activity. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
    • The docking studies indicated that these compounds interact effectively with bacterial targets, which may enhance their efficacy .
  • Cytotoxicity :
    • The cytotoxic effects of these compounds were evaluated on HEK-293 cells, revealing that they were non-toxic at therapeutic concentrations .

Anticancer Activity

The anticancer potential of this compound has also been explored.

  • Mechanism of Action :
    • Research indicates that similar compounds can inhibit specific kinases involved in cancer cell proliferation. For example, polo-like kinase inhibitors have shown promising results in preclinical studies .
  • Structure–Activity Relationship (SAR) :
    • SAR studies reveal that modifications in the oxadiazole ring and substituents significantly influence the biological activity of these compounds. For instance, the introduction of specific functional groups can enhance potency and selectivity against cancer cell lines .

Data Tables

Compound NameActivity TypeIC50 (μM)Reference
Ethyl 2-(2-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoateAnti-tubercular1.35 - 2.18
Similar Oxadiazole DerivativeAnticancer (Plk1 Inhibition)4.4

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives:

  • Case Study on Anti-Tubercular Agents :
    • A study synthesized various oxadiazole derivatives and evaluated their activity against M. tuberculosis. Compounds exhibiting lower IC50 values were selected for further development due to their promising anti-tubercular activity and low cytotoxicity .
  • Case Study on Anticancer Activity :
    • A series of substituted oxadiazoles were tested for their ability to inhibit polo-like kinases in cancer cell lines. The study identified key structural features that enhanced anticancer activity while minimizing toxicity .

Scientific Research Applications

Pharmacological Applications

Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate has shown promising pharmacological properties due to the presence of the oxadiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole structures exhibit significant antimicrobial properties. A study investigated the in vitro activity of various oxadiazole derivatives, including those similar to this compound, against several bacterial strains and fungi, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria as well as Candida albicans .

Antiviral Properties

The antiviral potential of oxadiazole derivatives has been explored in various studies. Specifically, compounds structurally related to this compound were tested for their efficacy against HIV and other viral pathogens. Results indicated that these compounds could inhibit viral replication effectively .

Cytotoxicity and Cancer Research

The compound has also been evaluated for cytotoxic effects against cancer cell lines. Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy . The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth.

Synthesis and Structural Insights

The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. The structural characteristics of the compound reveal a planar configuration conducive to interactions with biological targets .

Table 1: Synthesis Overview

StepReagentsConditionsYield (%)
1Pyridine derivative + thioacetic acidReflux75%
2Acetic anhydride + amineStir at room temp80%
3Ethanol + benzoic acidHeat under reflux70%

Coordination Chemistry

The oxadiazole moiety can also participate in coordination chemistry, forming complexes with metal ions. Such complexes are of interest for their potential applications in catalysis and materials science . The ability to form stable coordination compounds enhances the utility of this compound in various industrial applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Oxadiazole Core Variations
  • Pyridine vs. Phenyl Substitutions: The target compound features a pyridin-3-yl group on the oxadiazole ring. In contrast, analogs like Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate () substitute the pyridine with a brominated phenyl group. Methyl 3-(2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate () contains electron-donating methoxy groups, which may increase metabolic stability but reduce electrophilicity .
Benzoate Ester Positioning
  • The ortho-substituted benzoate in the target compound contrasts with para-substituted analogs (e.g., Compound A24 in ).
Thioacetamido Linker
  • The thioether (-S-) bridge is conserved across most analogs (e.g., ). This linkage is critical for maintaining conformational flexibility and facilitating interactions with sulfur-binding enzymes .
Antifungal Activity
  • Oxadiazole-Thiadiazole Hybrids (): Compounds like 6e and 6k exhibit antifungal activity against Candida species, comparable to ketoconazole. Their mechanism involves ergosterol biosynthesis inhibition, a key target in antifungal therapy. The thiadiazole moiety in these hybrids may enhance membrane permeability compared to oxadiazole-only analogs .
  • Pyridine’s nitrogen could interact with fungal cytochrome P450 enzymes involved in ergosterol synthesis .
Antioxidant Potential
  • Analogs with 2-hydroxyphenyl substituents () demonstrate antioxidant properties due to phenolic -OH groups. The target compound lacks such groups, implying lower antioxidant capacity unless the pyridine nitrogen contributes via radical scavenging .

Physicochemical Properties

Compound Name Substituents on Oxadiazole Molecular Weight (g/mol) Key Functional Groups Reported Activity
Target Compound Pyridin-3-yl Not provided Oxadiazole, thioether, benzoate Hypothesized antifungal
Ethyl 4-(2-((5-(2-bromophenyl)-oxadiazol-2-yl)thio)acetamido)benzoate 2-Bromophenyl 452.59 (analogous) Bromophenyl, thioether Structural analog (no data)
Compound 6e Cyclohexylamino-thiadiazole ~450 (estimated) Thiadiazole, thioether Antifungal (Candida spp.)
Methyl 3-(2-((5-(3,5-dimethoxyphenyl)-oxadiazol-2-yl)thio)acetamido)benzoate 3,5-Dimethoxyphenyl ~400 (estimated) Methoxy, thioether Antioxidant (potential)

Q & A

Q. Table 1. Synthetic Optimization for Alkylation

ParameterCondition 1Condition 2Optimal Condition
SolventDMFTHFDMF
BaseK2_2CO3_3Et3_3NK2_2CO3_3
Temperature (°C)806080
Yield (%)684268
Reference :

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueCritical Signals/Peaks
1H^1H-NMRδ 8.6–8.8 (pyridinyl H), δ 4.3 (ester CH2_2)
ESI-MS[M+H]+^+ at m/z 395.08
IR1720 cm1^{-1} (C=O ester), 1650 cm1^{-1} (amide I)
Reference :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.